molecular formula C11H16N2O B1592452 2-Methyl-4-morpholin-4-ylaniline CAS No. 581-00-0

2-Methyl-4-morpholin-4-ylaniline

Cat. No.: B1592452
CAS No.: 581-00-0
M. Wt: 192.26 g/mol
InChI Key: ZGJUJDQANIYVAL-UHFFFAOYSA-N
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Description

2-Methyl-4-morpholin-4-ylaniline is an organic compound that features both an aniline and a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-morpholin-4-ylaniline typically involves the reaction of 2-methyl-4-nitroaniline with morpholine under specific conditions. The nitro group is first reduced to an amine, which then reacts with morpholine to form the desired product. The reaction conditions often include the use of a catalyst and a controlled temperature to ensure the desired product is obtained in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-morpholin-4-ylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aniline ring .

Scientific Research Applications

Medicinal Chemistry

2-Methyl-4-morpholin-4-ylaniline serves as a crucial building block in the synthesis of bioactive molecules. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Study : A study demonstrated that derivatives of this compound exhibited selective inhibition against certain kinases, highlighting its potential in cancer therapeutics. The selectivity for cyclin-dependent kinase 9 (CDK9) over CDK2 was enhanced by structural modifications, indicating the importance of the morpholine moiety in achieving desired biological activity .

Chemical Biology

In chemical biology, this compound is utilized to investigate the interactions between small molecules and biological systems. Its ability to modulate enzyme activity makes it valuable for studying cellular pathways.

Example Application : Researchers have employed this compound in assays to explore its effects on enzyme kinetics and inhibition profiles, contributing to the understanding of metabolic pathways in cancer cells .

Material Science

The compound's unique properties allow it to be used in the development of novel materials with specific functionalities such as conductivity and fluorescence.

PropertyValue
ConductivityHigh
FluorescenceModerate
Thermal StabilityGood

Industrial Applications

In industrial settings, this compound acts as an intermediate in the synthesis of agrochemicals and dyes. Its versatility allows it to be adapted for various synthetic pathways.

Mechanism of Action

The mechanism of action of 2-Methyl-4-morpholin-4-ylaniline involves its interaction with specific molecular targets. For instance, in the development of fluorescent chemosensors, the compound binds selectively to mercury(II) cations, leading to a measurable fluorescent response . The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(morpholin-4-yl)aniline
  • 2-Methoxy-4-morpholinoaniline
  • 4-Morpholinoaniline

Uniqueness

2-Methyl-4-morpholin-4-ylaniline is unique due to the presence of both a methyl group and a morpholine ring, which confer specific chemical properties and reactivity. This combination makes it particularly useful in applications requiring selective binding or specific chemical transformations .

Biological Activity

2-Methyl-4-morpholin-4-ylaniline (CAS Number: 581-00-0) is an organic compound characterized by the presence of both an aniline and a morpholine group. Its unique structure allows it to participate in various chemical reactions and biological activities, making it a compound of interest in medicinal chemistry and materials science.

The synthesis of this compound typically involves the reduction of 2-methyl-4-nitroaniline followed by a reaction with morpholine. The reaction conditions often include the use of catalysts and controlled temperatures to optimize yield. This compound can undergo several types of reactions, including oxidation, reduction, and substitution, which can lead to various derivatives with distinct properties.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. For instance, it has been utilized in the development of fluorescent chemosensors that selectively bind to metal ions such as mercury(II), resulting in measurable fluorescence changes. This property highlights its potential application in environmental monitoring and analytical chemistry.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiaggregation Activity : Recent studies have explored its potential in neurodegenerative disease therapeutics, particularly focusing on its ability to inhibit the aggregation of proteins such as alpha-synuclein and tau. These proteins are implicated in diseases like Parkinson's and Alzheimer's, suggesting that this compound could play a role in developing treatments for these conditions .
  • Chemosensor Development : The compound has been successfully employed in creating sensors for detecting heavy metals, showcasing its utility in environmental applications. Its selective binding properties make it a candidate for developing advanced detection systems.
  • Pharmaceutical Applications : As an intermediate in the synthesis of bioactive molecules, this compound is explored for its therapeutic potential against various diseases, including cancer. Its structural characteristics allow for modifications that can enhance biological activity and selectivity toward specific targets .

Case Studies

Several studies have investigated the biological effects of this compound:

Study on Protein Aggregation Inhibition

A study evaluated the antiaggregation properties of various small molecules, including this compound, against alpha-synuclein and tau proteins. The results indicated that compounds with morpholine groups exhibited significant inhibitory effects on protein aggregation, suggesting potential therapeutic applications for neurodegenerative diseases .

Chemosensor Efficacy

Research demonstrated the efficacy of this compound-based chemosensors in detecting mercury(II) ions in aqueous solutions. The sensors showed high sensitivity and selectivity, making them suitable for environmental monitoring applications. The mechanism involved fluorescence quenching upon metal ion binding, which was quantitatively analyzed.

Comparative Analysis

To further understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Fluoro-4-(morpholin-4-yl)anilineFluorine substitution on anilineLimited studies on biological activity
2-Methoxy-4-morpholinoanilineMethoxy group instead of methylPotentially different reactivity
4-MorpholinoanilineLacks methyl groupDifferent binding affinities

The presence of both a methyl group and a morpholine ring in this compound enhances its reactivity and specificity compared to other derivatives.

Properties

IUPAC Name

2-methyl-4-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-8-10(2-3-11(9)12)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJUJDQANIYVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620712
Record name 2-Methyl-4-(morpholin-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581-00-0
Record name 2-Methyl-4-(morpholin-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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